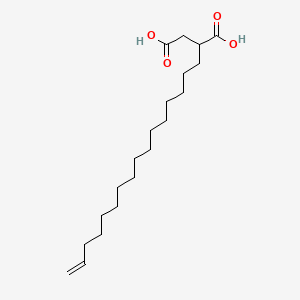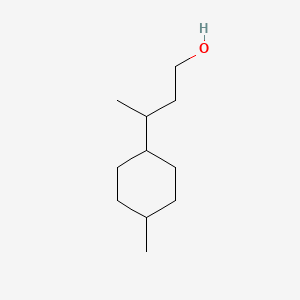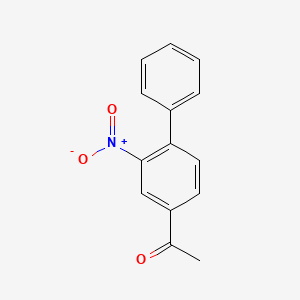
Calcium isohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium isohexadecanoate, also known as calcium palmitate, is a calcium salt of isohexadecanoic acid. It is a white, odorless powder that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications, including as a stabilizer, lubricant, and surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves heating the acid with the calcium compound in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting isohexadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction mixture is heated to a specific temperature, usually around 150-200°C, to ensure complete conversion. The product is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced to form calcium metal and isohexadecanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions are carried out using various acids or bases in organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Calcium carbonate and isohexadecanoic acid derivatives.
Reduction: Calcium metal and isohexadecanoic acid.
Substitution: Different calcium salts depending on the substituting acid or base.
Wissenschaftliche Forschungsanwendungen
Calcium isohexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Used as a lubricant, surfactant, and stabilizer in various industrial processes.
Wirkmechanismus
Calcium isohexadecanoate exerts its effects through several mechanisms:
Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.
Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids and proteins.
Enzyme Activation: It activates certain enzymes by binding to their active sites and facilitating catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Calcium isohexadecanoate is similar to other calcium salts of fatty acids, such as calcium stearate and calcium oleate. it has unique properties that make it suitable for specific applications:
Calcium Stearate: Used primarily as a lubricant and release agent in the plastics industry.
Calcium Oleate: Used as a surfactant and emulsifier in the cosmetics and food industries.
Eigenschaften
CAS-Nummer |
95934-92-2 |
|---|---|
Molekularformel |
C32H62CaO4 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
calcium;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Ca/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
SYUYMDIBFKKQEK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)




![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)



![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


